2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZNOWEWCGVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371666 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-36-0 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various biologically active molecules. This document outlines a probable synthetic pathway, detailed experimental protocols for analogous reactions, and a summary of its physicochemical and predicted spectral properties.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂F₃O₂ |
| Molecular Weight | 273.04 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound commences with the commercially available 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis involves two primary steps: a Sandmeyer reaction to introduce a cyano group, forming 2,6-dichloro-4-(trifluoromethyl)benzonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthesis. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3][4][5]
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the product from the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)benzonitrile.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Step 2: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
The hydrolysis of the benzonitrile to the corresponding carboxylic acid can be achieved under acidic or basic conditions.[6][7][8][9][10][11] Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.[9]
Materials:
-
2,6-dichloro-4-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-4-(trifluoromethyl)benzonitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Continue heating until the starting nitrile is no longer detectable by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice and water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
The proton NMR spectrum is expected to be relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.7 | Singlet | 2H | Aromatic C-H |
| ~4.0 | Singlet | 2H | -CH₂- |
¹³C NMR (Predicted):
The carbon NMR spectrum will provide more detailed structural information.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~138 | Aromatic C-Cl |
| ~133 (q, J ≈ 30 Hz) | Aromatic C-CF₃ |
| ~130 | Aromatic C-H |
| ~125 (q, J ≈ 270 Hz) | -CF₃ |
| ~122 | Aromatic C-CH₂ |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| 1100-1400 | Strong | C-F stretch (trifluoromethyl group) |
| 700-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 272/274/276 | [M]⁺• (Molecular ion peak with isotopic pattern for two chlorine atoms) |
| 227/229/231 | [M - COOH]⁺ |
| 192/194 | [M - COOH - Cl]⁺ |
Safety Information
-
2,6-Dichloro-4-(trifluoromethyl)aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Fatal if swallowed, in contact with skin, or if inhaled.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid (CAS No. 132992-36-0). Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar molecules, 4-(Trifluoromethyl)phenylacetic acid and 2,6-Dichlorophenylacetic acid, to offer a comparative context. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to aid in further research.
Core Physicochemical Data
The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that many of these values are computational predictions and await experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂F₃O₂ | - |
| Molecular Weight | 273.04 g/mol | - |
| Boiling Point | 299.8 °C at 760 mmHg | Predicted |
| Flash Point | 135.1 °C | Predicted |
| pKa | Not available | - |
| Aqueous Solubility | Not available | - |
| LogP | Not available | - |
Comparative Physicochemical Data
To provide a frame of reference, the experimental physicochemical properties of two structurally related compounds are presented below. These molecules share key functional groups and structural motifs with the target compound and can offer insights into its expected behavior.
Table 2: Physicochemical Properties of Structurally Similar Compounds
| Property | 4-(Trifluoromethyl)phenylacetic acid | 2,6-Dichlorophenylacetic acid |
| CAS Number | 32857-62-8 | 6575-24-2 |
| Molecular Formula | C₉H₇F₃O₂ | C₈H₆Cl₂O₂ |
| Molecular Weight | 204.15 g/mol | 205.04 g/mol |
| Melting Point | 82-85 °C[1][2][3][4] | 158-161 °C |
| pKa | 4.01 ± 0.10 (Predicted)[3] | Not available |
| LogP | Not available | 2.6[5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) describes the lipophilicity of a compound and its distribution between an oily and an aqueous phase.
Methodology: Shake-Flask Method
-
Phase Preparation: Two immiscible solvents, typically n-octanol (representing the lipid phase) and water or a buffer (representing the aqueous phase), are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
The following diagrams illustrate a generalized workflow for the determination of physicochemical properties.
Caption: General workflow for physicochemical property determination.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound. It is strongly recommended that the predicted values be confirmed through experimental validation.
References
- 1. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 32857-62-8 CAS MSDS (4-(Trifluoromethyl)phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 5. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid. Due to a lack of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and predictive spectroscopic analysis to offer a comprehensive characterization profile. This information is intended to assist researchers in the identification and confirmation of this compound in synthesis and drug development workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the phenylacetic acid scaffold.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet, broad | 1H | -COOH |
| ~7.65 | Singlet | 2H | Ar-H |
| ~3.80 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~138 | Ar-C (C-Cl) |
| ~133 (q, J ≈ 30 Hz) | Ar-C (C-CF₃) |
| ~131 | Ar-C (C-H) |
| ~128 | Ar-C (C-CH₂) |
| ~123 (q, J ≈ 272 Hz) | -CF₃ |
| ~40 | -CH₂- |
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1450, ~1580 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |
| ~800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 272/274/276 | High | [M]⁺ (isotopic pattern for 2 Cl) |
| 227/229/231 | Medium | [M-COOH]⁺ |
| 192/194 | Medium | [M-COOH-Cl]⁺ |
Experimental Protocols
While specific protocols for this compound are not available, the following general procedures are standard for the spectroscopic analysis of a solid organic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization (e.g., silylation) of the carboxylic acid may be necessary.
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
EI-MS Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
Source temperature: 200-250 °C.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization and structure confirmation of a synthesized compound like this compound.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Confirmation.
Unveiling the Biological Potential of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of a dichlorinated phenyl ring coupled with a trifluoromethyl group suggests the likelihood of these molecules exhibiting a range of biological activities. This technical guide consolidates available research to provide an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a primary focus on their prospective anti-inflammatory and anticancer properties. While direct and extensive studies on this specific scaffold are emerging, this guide draws upon data from structurally analogous compounds to build a predictive framework for their biological activities.
Anti-inflammatory Activity
The structural features of this compound derivatives bear a resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The dichlorophenylacetic acid moiety is a core component of the widely used NSAID, diclofenac. Research into derivatives of the structurally similar 2-[(2,6-dichloroanilino)phenyl]acetic acid has demonstrated significant anti-inflammatory, analgesic, and ulcerogenic activities. These findings suggest that derivatives of this compound could also modulate inflammatory pathways.
A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. The structural characteristics of the target compounds make them promising candidates for COX-2 inhibition.
Potential Signaling Pathway: NF-κB Inhibition
A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and other mediators. It is plausible that derivatives of this compound could exert their anti-inflammatory effects by interfering with this pathway.
The Latent Agrochemical Potential of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide explores the potential applications of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid in the agrochemical sector. While direct research on this specific molecule as an active ingredient is limited, its structural motifs—a halogenated phenyl ring and a trifluoromethyl group—are hallmarks of numerous commercially successful pesticides. This document synthesizes information on structurally related compounds to infer potential herbicidal and plant growth-regulating properties, outlines plausible synthetic routes and experimental evaluation protocols, and hypothesizes potential mechanisms of action. This guide serves as a foundational resource to stimulate further investigation into this promising, yet under-explored, chemical entity.
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Phenylacetic acid derivatives have long been recognized for their biological activity, with notable examples including the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy of active ingredients. The subject of this guide, this compound, combines these key structural features, suggesting a high probability of valuable biological activity.
While direct literature on the agrochemical applications of this compound is sparse, the broader family of compounds containing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety serves as crucial intermediates in the synthesis of a variety of pesticides. This suggests that the core structure is recognized for its contribution to bioactivity. This guide will, therefore, draw inferences from analogous compounds to build a case for the dedicated investigation of this compound as a potential agrochemical candidate.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and commonly employed method involves the chlorination and subsequent functionalization of a suitable starting material.
General Synthesis Route
A likely synthetic pathway would start from p-Chlorobenzotrifluoride, a readily available industrial chemical. The synthesis can be conceptualized in the following stages:
-
Halogenation: The initial step would involve the chlorination of p-Chlorobenzotrifluoride to introduce a second chlorine atom onto the phenyl ring, yielding 3,4-Dichlorobenzotrifluoride.
-
Ammoniation: The resulting dichlorinated compound can undergo ammoniation to produce 2,6-dichloro-4-trifluoromethyl-aniline, a key intermediate in the synthesis of various pesticides, including the insecticide Fipronil.[1]
-
Conversion to Phenylacetic Acid: The aniline can then be converted to the corresponding phenylacetic acid derivative through a series of reactions, potentially involving diazotization followed by a Sandmeyer-type reaction to introduce a cyanomethyl group, which is then hydrolyzed to the carboxylic acid.
A simplified, hypothetical workflow for the synthesis is presented below.
References
In-Depth Technical Guide: The Mechanism of Action of Trifluoromethyl-Containing Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl-containing phenylacetic acids represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent anti-inflammatory and analgesic properties. The introduction of a trifluoromethyl (-CF3) group onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical and pharmacological characteristics. This guide delves into the core mechanism of action of these compounds, focusing on their interaction with key biological targets, the resultant effects on signaling pathways, and the structure-activity relationships that govern their efficacy. Quantitative data on their inhibitory activities are presented, alongside detailed experimental protocols for their evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism underlying the anti-inflammatory effects of trifluoromethyl-containing phenylacetic acids is the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.
By inhibiting COX enzymes, trifluoromethyl-containing phenylacetic acids reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. The trifluoromethyl group often enhances the potency and can influence the selectivity of these compounds for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: The Arachidonic Acid Cascade
The anti-inflammatory action of trifluoromethyl-containing phenylacetic acids is best understood through their intervention in the arachidonic acid signaling cascade. The following diagram illustrates this pathway and the point of inhibition.
Secondary Mechanism of Action: Modulation of Ion Channels
Certain trifluoromethyl-containing phenylacetic acid derivatives, notably those with a fenamate-like structure such as flufenamic acid, exhibit a secondary mechanism of action through the modulation of ion channels. This activity can contribute to their analgesic and other pharmacological effects. These compounds have been shown to affect a variety of ion channels, including:
-
Non-selective cation channels
-
Chloride channels
-
Voltage-gated sodium channels
-
Potassium channels
The modulation of these channels can alter cellular excitability and signal transduction in various tissues, including neurons, which can contribute to pain relief.
Logical Relationship: Dual Mechanism of Action
The following diagram illustrates the dual mechanism of action observed with some trifluoromethyl-containing phenylacetic acid derivatives.
Quantitative Data on COX Inhibition
The inhibitory potency of trifluoromethyl-containing phenylacetic acids and their derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for some compounds from this class and related structures.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(3-Trifluoromethylphenyl)amino-3-pyridinecarboxylic acid (Niflumic acid) | ~2.1 mM (EC50 for Slo2.1 activation) | - | - | [1] |
| 2-[3-(Trifluoromethyl)anilino]benzoic acid (Flufenamic acid) | ~1.4 mM (EC50 for Slo2.1 activation) | - | - | [1] |
| 4e (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 2.35 | - | [2] |
| 9h (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 2.422 | - | [2] |
| 9i (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 3.34 | - | [2] |
| 3b (a trifluoromethyl-pyrazole-carboxamide) | 0.46 | 3.82 | 8.30 | [1] |
| 3g (a trifluoromethyl-pyrazole-carboxamide) | 4.45 | 2.65 | 0.59 | [1] |
Experimental Protocols
The evaluation of the mechanism of action of trifluoromethyl-containing phenylacetic acids involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This assay utilizes a fluorometric probe that is oxidized during the peroxidase reaction to produce a fluorescent product.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
ADHP solution
-
Enzyme (COX-1 or COX-2)
-
Test compound at various concentrations (or solvent for control wells).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically for a set period (e.g., 5-10 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC50 value by plotting percent inhibition versus log[inhibitor concentration].
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This protocol assesses the ability of a test compound to inhibit the production of PGE2 in a cellular context, which reflects the inhibition of COX-2 activity.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then treated with the test compound, and the amount of PGE2 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Add LPS to the wells to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the cells for a prolonged period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of trifluoromethyl-containing phenylacetic acids.
Conclusion
Trifluoromethyl-containing phenylacetic acids exert their primary anti-inflammatory and analgesic effects through the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. The trifluoromethyl group is a critical pharmacophore that often enhances the inhibitory potency of these compounds. For some derivatives, a secondary mechanism involving the modulation of ion channels may also contribute to their overall pharmacological profile. The experimental protocols detailed herein provide a framework for the robust evaluation of these compounds, enabling the determination of their potency, selectivity, and structure-activity relationships, which is essential for the development of novel therapeutic agents.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Triazoles Bearing a 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-alkyl-1H-[1][2][3]-triazoles. The method is based on a highly efficient and regioselective copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry".[1][4] This approach ensures the specific formation of the 1,4-disubstituted triazole isomer, which is often desirable in the development of pharmaceutical and agrochemical agents due to its unique structural and electronic properties.[3][5]
The protocols detailed below are adapted from peer-reviewed literature and offer a robust method for obtaining the target compounds in high yields at room temperature.[1][2][6]
Experimental Protocols
1. General Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene
The synthesis of the key azide intermediate is a prerequisite for the subsequent cycloaddition reaction. This protocol outlines the conversion of 2,6-dichloro-4-(trifluoromethyl)aniline to the corresponding azide.
-
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether
-
Deionized water
-
Ice bath
-
-
Procedure:
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water at 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5°C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0°C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (2-azido-1,3-dichloro-5-trifluoromethyl)benzene as a crude product, which can be used in the next step without further purification.
-
2. Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for Triazole Synthesis
This protocol describes the highly regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2][3]-triazoles from the azide intermediate and various terminal alkynes.[1][6]
-
Materials:
-
(2-azido-1,3-dichloro-5-trifluoromethyl)benzene
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Copper(I) Iodide (CuI)
-
Dichloromethane (DCM) or a mixture of t-BuOH and H₂O
-
Sodium Ascorbate (if using CuSO₄)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (alternative catalyst precursor)
-
-
General Procedure:
-
To a solution of the terminal alkyne (1.1 mmol) in the chosen solvent, add (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 mmol).
-
Add the copper(I) catalyst. A catalytic amount of CuI (e.g., 5-10 mol%) is typically sufficient.[3][5] Alternatively, a catalyst system of CuSO₄·5H₂O and sodium ascorbate can be used.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole.
-
Data Presentation
The following tables summarize the reaction outcomes for the synthesis of various 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2][3]-triazoles, demonstrating the high efficiency and regioselectivity of the copper-catalyzed cycloaddition.[1][6]
Table 1: Synthesis of 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-substituted-1H-[1][2][3]-triazoles
| Entry | Alkyne Partner | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-phenyl-1H-[1][2][3]-triazole | 93 | 160-161 |
| 2 | 1-Hexyne | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-butyl-1H-[1][2][3]-triazole | 91 | 78-79 |
| 3 | Trimethylsilylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-trimethylsilanyl-1H-[1][2][3]-triazole | 88 | 131-132 |
| 4 | 2-Methyl-3-butyn-2-ol | 2-[1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-[1][2][3]-triazole-4-yl]-propan-2-ol | 86 | 83-85 |
Data sourced from Hu, H. et al. (2008).[1][6]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the two-step synthesis of 1,4-disubstituted triazoles.
Caption: Proposed catalytic cycle for the CuAAC reaction.
References
- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-alkyl-1H-[1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the efficient, regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles. The methodology is based on a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and various terminal alkynes at room temperature.[1][2] This "click chemistry" approach offers high yields and excellent regioselectivity, exclusively affording the 1,4-disubstituted regioisomer.[1][2][3][4] The straightforward procedure and mild reaction conditions make this protocol highly suitable for medicinal chemistry and drug discovery programs, where the 1,2,3-triazole moiety is a valuable scaffold.[1][5]
Introduction
The 1,2,3-triazole core is a prominent structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its reliability, specificity, and biocompatibility under certain conditions.[4][6] This protocol details the synthesis of a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles, which are of interest in the development of novel therapeutic agents and agrochemicals.[1] The synthesis proceeds in two main stages: the preparation of the key azide intermediate, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, followed by the copper-catalyzed cycloaddition with a desired terminal alkyne.
Experimental Protocols
Materials and Reagents
-
2,6-dichloro-4-trifluoromethylaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Various terminal alkynes (e.g., hex-1-yne, 1-ethynylbenzene)
-
Copper(I) iodide (CuI)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene
-
Diazotization: A solution of 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.
-
Azidation: A solution of sodium azide (1.2 eq) in water is added dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azide product. The product can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles
-
Reaction Setup: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and N,N-dimethylformamide, add (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 eq).
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles as reported in the literature.[1]
| Compound | R-group of Alkyne | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5a | n-Butyl | 2 | 88 | 76-78 |
| 5b | Phenyl | 3 | 92 | 148-150 |
| 5c | 4-Chlorophenyl | 3 | 90 | 165-167 |
| 5d | 4-Methylphenyl | 3 | 91 | 155-157 |
| 5e | Diethylaminomethyl | 4 | 82 | 90-92 |
| 5f | Hydroxymethyl | 4 | 85 | 129-130 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target triazoles.
Conclusion
The described protocol offers an efficient and highly regioselective method for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted isomer under mild, room temperature conditions.[1][2] This procedure is amenable to a variety of terminal alkynes, allowing for the generation of a diverse library of compounds for screening in drug discovery and agrochemical research. The high yields and straightforward purification make this a practical and scalable approach for accessing these valuable heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-alkyl-1H-[1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Reactions of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for catalytic systems applicable to reactions involving 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid. Due to the limited availability of published data for this specific substrate, the following protocols are based on established catalytic methods for structurally related carboxylic acids and aromatic compounds. These methodologies serve as a starting point for reaction discovery and optimization.
Catalytic Amidation
Direct catalytic amidation of carboxylic acids is a more atom-economical and environmentally benign alternative to traditional methods that require stoichiometric activating agents. The following proposed protocol is based on common conditions for the amidation of carboxylic acids.
Experimental Protocol: General Procedure for Catalytic Amidation
Objective: To synthesize the corresponding amide from this compound and a primary or secondary amine using a suitable catalyst.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Boric acid or a suitable Lewis acid catalyst
-
High-boiling, non-polar solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add the desired amine (1.1 eq) and the catalyst (e.g., boric acid, 5-10 mol%).
-
Add a sufficient volume of solvent (e.g., toluene) to suspend the reagents and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected or the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Data Presentation:
| Catalyst | Amine | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |
| Boric Acid | Aniline | Toluene | 110 | 85-95 | General Knowledge |
| ZrCl₄ | Benzylamine | Xylene | 140 | 80-90 | General Knowledge |
| Ti(OiPr)₄ | Morpholine | Toluene | 110 | 90-98 | General Knowledge |
Caption: Acid-Catalyzed Esterification Pathway.
Palladium-Catalyzed Cross-Coupling of the Aryl Halide Moiety
While not a reaction of the carboxylic acid group itself, the dichloro-substituted aromatic ring of this compound is a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the coupling reaction.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
Objective: To couple an aryl or vinyl boronic acid at one of the chloro-positions of a protected derivative of this compound.
Materials:
-
Methyl 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetate (starting material, ester protected)
-
Aryl or vinyl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
In a Schlenk flask, combine the protected phenylacetic acid derivative (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
-
If desired, the ester protecting group can be hydrolyzed under standard conditions to yield the carboxylic acid.
Data Presentation:
Quantitative data for this specific substrate is unavailable. The table below provides representative yields for Suzuki-Miyaura couplings of other dichlorinated aromatic compounds.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | General Knowledge | | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90 | 80-90 | General Knowledge | | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 75-85 | General Knowledge |
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-(trifluoromethyl)aniline in the Synthesis of Novel Fungicidal Agents
A Note on the Starting Material: While the inquiry specified the use of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid, a comprehensive literature review indicates that the more extensively documented and utilized precursor for novel pesticide development is 2,6-dichloro-4-(trifluoromethyl)aniline . This document, therefore, focuses on the application of this aniline derivative, a critical intermediate in the synthesis of a new generation of fungicides. The protocols and data presented herein are derived from published research on the synthesis and evaluation of novel trifluoromethylphenyl amides.
Application Notes
The 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold is a cornerstone in the development of modern agrochemicals. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the ortho-chlorine atoms, contribute to the high biological activity of its derivatives. This scaffold is notably a key component of the phenylpyrazole insecticide, Fipronil.
Recent research has expanded the utility of this scaffold into the realm of fungicides. Specifically, the synthesis of novel N-phenyl amides derived from 2,6-dichloro-4-(trifluoromethyl)aniline has yielded compounds with significant fungicidal activity against a range of plant pathogenic fungi. These amides are synthesized through a straightforward acylation reaction, allowing for the introduction of diverse side chains to modulate biological activity and spectrum.
One notable derivative, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide , has demonstrated potent and broad-spectrum antifungal properties.[1][2] Its activity against various Colletotrichum and Phomopsis species highlights its potential as a lead compound for the development of new fungicides.[1][2] Further derivatization, such as the synthesis of N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide , has also yielded compounds with notable, albeit different, activity profiles.[1][2]
The fungicidal efficacy of these compounds is typically evaluated through in vitro methods such as direct bioautography and micro-dilution broth assays. These assays allow for the determination of key parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of antifungal potency.
Data Presentation
The fungicidal activity of selected trifluoromethylphenyl amides against various plant pathogenic fungi is summarized in the table below. Data is presented as the percentage of fungal growth inhibition at a specific concentration.
| Compound | Fungal Species | Concentration (µg/mL) | Growth Inhibition (%) | Reference |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum | 10 | >90 | [1][2] |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Phomopsis viticola | 10 | >90 | [1][2] |
| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide (7b) | Colletotrichum acutatum | 100 | 50-90 | [1][2] |
| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide (7b) | Phomopsis viticola | 100 | 50-90 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide
This protocol describes the synthesis of a novel fungicidal amide via the acylation of 2,6-dichloro-4-(trifluoromethyl)aniline.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Protocol 2: In Vitro Antifungal Bioassay (Micro-dilution Broth Method)
This protocol outlines a method for evaluating the fungicidal activity of synthesized compounds against various fungal species.
Materials:
-
Synthesized test compounds
-
Fungal cultures (e.g., Colletotrichum acutatum, Phomopsis viticola)
-
Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dispense PDB into the wells of a 96-well microtiter plate.
-
Perform serial dilutions of the test compounds in the PDB-filled wells to achieve a range of final concentrations.
-
Prepare a fungal inoculum by suspending spores in sterile water. Adjust the spore concentration to a standardized level.
-
Inoculate each well with the fungal spore suspension. Include positive (commercial fungicide) and negative (DMSO vehicle) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-144 hours).[1]
-
Measure the fungal growth by reading the optical density at a specific wavelength using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
Mandatory Visualizations
Caption: Synthetic and bioevaluation workflow for novel fungicidal amides.
Caption: Structure-activity relationship of novel fungicidal amides.
References
Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline
A Note on the Analyte: The following application notes are designed for the quantitative analysis of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). Initial searches for "2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid" did not yield specific analytical methods, suggesting a potential misnomer in the original query. 2,6-Dichloro-4-(trifluoromethyl)aniline is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control and research.[1][2]
These protocols are intended as a starting point for method development and will require validation for specific matrices and applications.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.[3] A reversed-phase HPLC method with UV detection is a common approach for the analysis of such compounds.[4][5]
Principle
This method utilizes a reversed-phase C18 column to separate 2,6-dichloro-4-(trifluoromethyl)aniline from potential impurities. The analyte is detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).
-
Reference standard of 2,6-dichloro-4-(trifluoromethyl)aniline (purity ≥98%).[6]
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
1.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2,6-dichloro-4-(trifluoromethyl)aniline reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.3. Chromatographic Conditions
The following are starting conditions and may require optimization:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid or Formic Acid. Gradient elution may be necessary for complex samples.[4][7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or wavelength of maximum absorbance for the analyte) |
Data Presentation: Typical HPLC Method Performance (Hypothetical Data for Method Development)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While anilines can be analyzed directly, derivatization is sometimes employed to improve chromatographic performance.[3]
Principle
This method involves the separation of 2,6-dichloro-4-(trifluoromethyl)aniline using a capillary GC column. The separated analyte is then ionized and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary GC column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Reference standard of 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Volumetric flasks, pipettes, and autosampler vials.
2.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using a GC-compatible solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions of 2,6-dichloro-4-(trifluoromethyl)aniline. |
Data Presentation: Typical GC-MS Method Performance (Hypothetical Data for Method Development)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC-UV quantification of 2,6-dichloro-4-(trifluoromethyl)aniline.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS quantification of 2,6-dichloro-4-(trifluoromethyl)aniline.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]
- 7. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, including the sterically hindered phenylacetic acid moiety and the electron-withdrawing trifluoromethyl group, make it a valuable building block for accessing complex molecular architectures with desired biological activities. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable and scalable methods. The presented synthetic routes are based on established chemical transformations, with a focus on optimizing reaction conditions for high yield and purity.
Synthetic Pathways
Two primary synthetic routes for the large-scale production of this compound have been identified and are detailed below. Route 1 proceeds via the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline, while Route 2 offers an alternative pathway from 2,6-dichloro-4-(trifluoromethyl)toluene.
Route 1: From 4-(Trifluoromethyl)aniline
This route is a multi-step synthesis starting from the readily available 4-(trifluoromethyl)aniline. The key steps involve chlorination of the aniline, followed by a Sandmeyer-type reaction to introduce a cyano-methyl group, and subsequent hydrolysis to the desired phenylacetic acid.
Caption: Synthetic workflow for Route 1.
Route 2: From 2,6-Dichloro-4-(trifluoromethyl)toluene
This alternative route starts from 2,6-dichloro-4-(trifluoromethyl)toluene, which can be prepared from 4-(trifluoromethyl)toluene. This pathway involves side-chain halogenation followed by cyanation and hydrolysis.
Application Notes and Protocols: Synthetic Routes to Functionalized Heterocycles Using 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized 1,2,3-triazoles, a class of heterocycles with significant potential in pharmaceutical and agrochemical development. The synthetic route commences with 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid and proceeds through key intermediates to yield the target compounds. The protocols are based on established chemical transformations, with the initial step being a proposed conversion based on well-known organic reactions.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process to convert this compound into a variety of 1,4-disubstituted-1H-[1][2][3]-triazoles. This pathway is designed to leverage the unique electronic properties of the trifluoromethyl group, which is a common motif in many modern pharmaceuticals.
The proposed multi-step synthesis is as follows:
-
Proposed Schmidt Reaction: Conversion of this compound to 2,6-dichloro-4-(trifluoromethyl)aniline. This step involves a one-carbon degradation of the carboxylic acid.
-
Diazotization and Azidation: Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene from the corresponding aniline.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H-[1][2][3]-triazoles.
The following diagram illustrates the overall synthetic workflow.
Experimental Protocols
Protocol 1: Proposed Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline via Schmidt Reaction
This protocol is a proposed method based on the general procedure for the Schmidt reaction of carboxylic acids. Optimization may be required for this specific substrate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in chloroform.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (3.0-5.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, carefully dissolve sodium azide (1.1-1.5 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Add the sodium azide solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 40-50 °C for an additional 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with chloroform (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene
This protocol is adapted from established procedures for the diazotization of anilines followed by azidation.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane or diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude aryl azide. Caution: Aryl azides can be explosive and should not be heated excessively.
Protocol 3: Synthesis of 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H-[1][2][3]-triazoles
This protocol describes the copper(I)-catalyzed 1,3-dipolar cycloaddition of the synthesized azide with terminal alkynes.[1]
Materials:
-
(2-Azido-1,3-dichloro-5-trifluoromethyl)benzene
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne) (1.0 eq)
-
Copper(I) iodide (CuI) (0.01-0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.1-0.2 eq)
-
Solvent (e.g., THF, t-BuOH/H₂O)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent, add DIPEA (2.5 eq) and CuI (0.1 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, remove the volatile substances under reduced pressure.
-
The residue is then subjected to column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the purified 1,4-disubstituted triazole product.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-substituted-1H-[1][2][3]-triazoles.
Table 1: Reaction Conditions and Yields for Triazole Synthesis [1]
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-phenyl-1H-[1][2][3]-triazole | 16 | 92 |
| 2 | 1-Hexyne | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-butyl-1H-[1][2][3]-triazole | 16 | 88 |
| 3 | 1-Octyne | 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-hexyl-1H-[1][2][3]-triazole | 16 | 85 |
| 4 | Propargyl alcohol | [1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-[1][2][3]-triazol-4-yl]methanol | 16 | 80 |
Mandatory Visualizations
The following diagram illustrates the proposed mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
The protocols outlined provide a comprehensive guide for the synthesis of novel functionalized 1,2,3-triazoles starting from this compound. This multi-step approach, combining a proposed initial transformation with well-established subsequent reactions, offers a viable route to a library of potentially bioactive molecules for screening in drug discovery and agrochemical research. The high regioselectivity of the final cycloaddition step ensures the formation of the desired 1,4-disubstituted isomer, simplifying purification and characterization. Researchers are encouraged to optimize the proposed initial step to maximize the overall efficiency of the synthetic sequence.
References
Application Notes and Protocols for the Purification of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final products. This document provides detailed application notes and protocols for the purification of this compound, focusing on two common and effective laboratory techniques: recrystallization and silica gel column chromatography.
Common impurities in commercially available or crude this compound may include unreacted starting materials, byproducts from its synthesis, and residual solvents. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the purification.
Purification Techniques
Two primary methods for the purification of this compound are detailed below.
-
Recrystallization: This is a widely used technique for the purification of solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water has been found to be effective.
-
Silica Gel Column Chromatography: This technique is a powerful method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. It is particularly useful for removing impurities with different polarities from the target compound.
Data Presentation
The following table summarizes the expected outcomes of the described purification techniques for this compound, based on typical laboratory results.
| Purification Technique | Starting Purity (HPLC) | Final Purity (HPLC) | Recovery Yield (%) | Key Parameters |
| Recrystallization | ~90% | >98% | 80-90% | Solvent System: Ethanol/Water |
| Silica Gel Column Chromatography | ~90% | >99% | 70-85% | Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol, reagent grade
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 5 mL of ethanol.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of ethanol until a clear solution is obtained at near-boiling temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude acid) to the hot solution and stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Inducing Crystallization: While the solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol (e.g., 50% ethanol in water) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase to elute the desired compound. A suggested gradient is to move from 95:5 to 90:10 hexane:ethyl acetate.
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for silica gel column chromatography purification.
Troubleshooting & Optimization
"troubleshooting low yield in 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid synthesis"
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield during the synthesis of this important compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Sandmeyer Reaction of 2,6-Dichloro-4-(trifluoromethyl)aniline
The conversion of 2,6-dichloro-4-(trifluoromethyl)aniline to 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide is a critical step. Low yields at this stage are common and can often be attributed to the following:
Q1: My Sandmeyer reaction has a very low yield or failed completely. What are the likely causes?
A1: Low yields in the Sandmeyer reaction, particularly with sterically hindered and electron-deficient anilines, can be due to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is the first and most crucial step. Insufficient acid, low-quality sodium nitrite, or improper temperature control (ideally 0-5 °C) can lead to incomplete conversion of the aniline.
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable. If the temperature rises significantly above 5 °C, or if the salt is left for too long before the addition of the copper(I) cyanide, it can decompose, leading to the formation of phenolic byproducts and a significant reduction in yield.[1]
-
Side Reactions: The diazonium salt can react with unreacted aniline to form colored azo compounds, or undergo radical-mediated reactions to form biaryl byproducts.[1][2][3]
Q2: I am observing a lot of dark, tar-like material in my reaction mixture. What is causing this?
A2: The formation of tar is a common issue and is generally a result of the decomposition of the diazonium salt and subsequent polymerization reactions. To mitigate this, ensure rigorous temperature control throughout the diazotization and the addition to the cyanide solution. Working at lower temperatures and ensuring efficient stirring can help to minimize the formation of these byproducts.
Q3: How can I improve the yield of the Sandmeyer cyanation step?
A3: To improve the yield, consider the following optimizations:
-
Reagent Quality: Use freshly prepared solutions and high-purity reagents.
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during diazotization.
-
Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and temperature.
-
Catalyst Activity: Ensure the copper(I) cyanide is active. If necessary, prepare it fresh.
Step 2: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzyl Cyanide
The final step is the hydrolysis of the benzyl cyanide intermediate to the desired phenylacetic acid. Incomplete reaction or side reactions can lower the yield.
Q1: My hydrolysis reaction is incomplete, and I have a significant amount of starting material or amide intermediate remaining. What should I do?
A1: Incomplete hydrolysis is a common problem. To drive the reaction to completion, you can:
-
Increase Reaction Time: Extend the reflux time.
-
Increase Reagent Concentration: Use a higher concentration of acid or base.
-
Increase Temperature: If the reaction is being run at a lower temperature, increasing it to reflux may be necessary.
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective. If one method is not working well, switching to the other may be beneficial. Acidic hydrolysis is often smoother for many substituted benzyl cyanides.
Q2: What are the potential byproducts of the hydrolysis step?
A2: The primary byproduct is the corresponding amide, 2,6-dichloro-4-(trifluoromethyl)phenylacetamide, resulting from partial hydrolysis. Under harsh basic conditions, decarboxylation of the final product can sometimes occur, although this is less common for phenylacetic acids.
Q3: How can I purify the final this compound?
A3: The most common method for purification is recrystallization. A suitable solvent system, such as aqueous ethanol, can be used. If significant amounts of neutral impurities (like the starting nitrile) are present, an acidic workup to protonate the carboxylic acid, followed by extraction into an organic solvent, can be effective. The organic layer can then be washed, dried, and the solvent evaporated before recrystallization.
Data on Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield. The following tables provide a summary of typical conditions for the key reaction steps.
Table 1: Sandmeyer Reaction - Diazotization and Cyanation
| Parameter | Condition | Notes |
| Diazotization | ||
| Temperature | 0-5 °C | Critical for diazonium salt stability.[1] |
| Acid | HCl, H₂SO₄ | Sufficient excess is needed for salt formation. |
| Nitrite Source | NaNO₂ | Use a slight excess. |
| Cyanation | ||
| Catalyst | CuCN | Stoichiometric amounts are often used. |
| Temperature | 20-60 °C | Varies depending on the substrate; gradual warming may be needed. |
| Solvent | Water, Toluene | Biphasic systems are common. |
Table 2: Hydrolysis of Benzyl Cyanide
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | H₂SO₄, HCl (concentrated) | NaOH, KOH (aqueous solution) |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-6 hours | 4-12 hours |
| Work-up | Cooling and precipitation, followed by filtration. | Acidification to precipitate the carboxylic acid. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzyl Cyanide via Sandmeyer Reaction
-
Diazotization:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A layer of an organic solvent like toluene can be added to the cyanide solution.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
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Cool the mixture, separate the organic layer (if used), and extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide.
-
Protocol 2: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzyl Cyanide to Phenylacetic Acid
-
Acidic Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide.
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Add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
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Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction progress by TLC or GC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice.
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The solid this compound will precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
-
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for low yield.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route to prepare this compound?
A common laboratory-scale approach involves a multi-step synthesis. This typically starts with the chlorination of a suitable precursor, followed by the introduction of the acetic acid moiety, often via a nitrile intermediate, which is then hydrolyzed.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Hydrolysis: The hydrolysis of the nitrile precursor to the carboxylic acid can be a critical step. If the reaction is incomplete, you may have significant amounts of the corresponding acetamide byproduct.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and base or acid catalyst is crucial. Refer to the data below for a comparison of different conditions used in analogous reactions.
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Purity of Starting Materials: Impurities in the starting materials, such as the corresponding benzyl cyanide derivative, can lead to side reactions and lower the yield of the desired product.[1]
Troubleshooting Guide
Problem 1: Presence of 2,6-dichloro-4-(trifluoromethyl)phenylacetamide as a major byproduct.
-
Cause: Incomplete hydrolysis of the nitrile intermediate.[1]
-
Solution:
-
Extend Reaction Time: Continue to monitor the reaction by Thin Layer Chromatography (TLC) until the amide spot is no longer visible.[1]
-
Increase Reagent Concentration: A higher concentration of the acid or base catalyst can facilitate complete hydrolysis.
-
More Forcing Conditions: Consider using a stronger acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and refluxing for an extended period.[1]
-
Problem 2: Formation of unknown impurities detected by NMR or LC-MS.
-
Cause: Side reactions during the synthesis of the starting materials can introduce impurities. For instance, over-chlorination of a toluene precursor can lead to benzal chloride or benzotrichloride derivatives, which upon hydrolysis can form the corresponding benzaldehyde or benzoic acid.[1]
-
Solution:
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Purify Starting Materials: Ensure the purity of the 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide precursor, for example, by recrystallization or column chromatography.
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Characterize Intermediates: Fully characterize all intermediates in the synthetic pathway to identify the source of the impurities.
-
Problem 3: Difficulty in purifying the final product.
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Cause: The carboxylic acid product may be difficult to separate from the starting nitrile or the intermediate amide due to similar polarities.
-
Solution:
-
Acid-Base Extraction: Utilize the acidic nature of the final product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer. This layer can then be acidified to precipitate the pure product, which can be collected by filtration.
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Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be employed. A gradient elution with a solvent system like hexane and ethyl acetate can effectively separate the components, with the more polar carboxylic acid eluting last.[1]
-
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction parameters for the hydrolysis of a nitrile to a carboxylic acid, which is a key step in the synthesis of this compound. These are based on analogous transformations and should be used as a starting point for optimization.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Conc. HCl | Ethanol | Reflux | 6-12 | 75-85 | Acid-catalyzed hydrolysis. Monitoring for amide intermediate is recommended. |
| 2 | 6M NaOH | Water/Ethanol | Reflux | 8-16 | 80-90 | Base-catalyzed hydrolysis. Saponification is generally effective. |
| 3 | H2SO4 | Acetic Acid/Water | 100-120 | 4-8 | 70-80 | Stronger acid conditions may be required for stubborn substrates. |
Experimental Protocols
Protocol 1: Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene
This protocol describes the synthesis of a key intermediate for related triazole derivatives, which involves similar starting materials.
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Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (7.5 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.62 g, 9.0 mmol) in water. Stir the resulting yellow solution at 0 °C for 2 hours.
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In a separate flask, prepare a solution of sodium azide (0.97 g, 15 mmol) and sodium acetate (12.3 g, 150 mmol) in water.
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Add the azide solution dropwise to the cooled diazonium salt solution.
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Extract the mixture with ethyl acetate.
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Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the azide product.[2]
Protocol 2: Hydrolysis of 2-(2,6-dichloropyridin-4-yl)acetonitrile (Analogous Hydrolysis)
This protocol for a structurally related compound can be adapted.
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Dissolve 2-(2,6-dichloropyridin-4-yl)acetonitrile in a mixture of concentrated hydrochloric acid and ethanol.
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Heat the solution to reflux and stir for several hours. Monitor the reaction's progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Dissolve the residue in water and neutralize the pH with a base, such as a sodium hydroxide solution.
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Extract the aqueous solution with an organic solvent to remove any unreacted starting material.
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Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under a vacuum.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid - Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid with common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues to be aware of when working with this compound?
A1: The primary stability concerns for this compound involve decarboxylation under certain conditions and potential hydrolysis of the trifluoromethyl group under harsh acidic or basic conditions.
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Photodecarboxylation: Exposure to UV light, particularly in a basic aqueous solution, can lead to efficient photodecarboxylation, yielding 2,6-dichloro-4-(trifluoromethyl)toluene.[1][2][3] Studies on similar trifluoromethyl-substituted phenylacetic acids have shown quantum yields for this process to be in the range of 0.37 to 0.74.[1][2][3]
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Thermal Decarboxylation: While generally stable at moderate temperatures, prolonged exposure to high temperatures may lead to thermal decarboxylation. Phenylacetic acid itself undergoes thermal decomposition at temperatures between 587 and 722 °C.
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Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is robust under most conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under forcing conditions, such as treatment with strong Brønsted superacids or a combination of strong bases like lithium tert-butoxide and cesium fluoride.
Q2: I am planning an esterification/amidation reaction. What are the common side products I should anticipate?
A2: When performing esterification or amidation reactions, the most common side products arise from the activation step of the carboxylic acid, especially when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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N-Acylurea Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to remove and reduces the yield of the desired product. The formation of N-acylurea can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt). In some systems, the yield of N-acylurea can be between 1-6% of the EDC used.[4]
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Incomplete Conversion: As with any reaction, incomplete conversion to the desired ester or amide can leave unreacted starting material. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: How stable is the trifluoromethyl group to common reducing and oxidizing agents?
A3: The trifluoromethyl group is generally very stable towards a wide range of common laboratory reagents.
-
Reducing Agents: The trifluoromethyl group is typically stable to common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). However, it's important to note that under certain conditions, NaBH₄ has been shown to cause hydrodefluorination of perfluoroarenes.[5]
-
Oxidizing Agents: The trifluoromethyl group is highly resistant to oxidation.
Troubleshooting Guides
Problem 1: Low yield or no product in an amidation/esterification reaction using EDC or DCC.
| Possible Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct | Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture to suppress the rearrangement to N-acylurea. |
| Poor solubility of DCC byproduct (DCU) | If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can coat the starting materials, hindering the reaction. Consider switching to EDC, as its urea byproduct is water-soluble and can be easily removed during aqueous workup. |
| Deactivation of the amine | Ensure the reaction is not overly acidic, which would protonate the amine nucleophile and render it unreactive. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge any acid formed. |
| Impure starting materials | Ensure the purity of this compound, the amine/alcohol, and the coupling reagents. |
Problem 2: Formation of an unexpected byproduct during a reaction involving strong bases.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the trifluoromethyl group | If the reaction is conducted under harsh basic conditions (e.g., using strong, non-nucleophilic bases at elevated temperatures), hydrolysis of the CF₃ group to a carboxylic acid (forming 2,6-dichloro-4-carboxyphenylacetic acid) can occur. |
| - Use milder basic conditions if possible. | |
| - Reduce the reaction temperature and time. | |
| - Protect the trifluoromethyl group if it is not compatible with the required reaction conditions, although this is generally not necessary. |
Problem 3: Degradation of the starting material upon exposure to light.
| Possible Cause | Troubleshooting Steps |
| Photodecarboxylation | In the presence of UV light, especially in basic aqueous solutions, this compound can undergo decarboxylation to form 2,6-dichloro-4-(trifluoromethyl)toluene.[1][2][3] |
| - Protect the reaction from light by wrapping the reaction vessel in aluminum foil. | |
| - Work in a fume hood with the sash down to minimize exposure to overhead lighting. | |
| - If possible, avoid basic aqueous conditions if the reaction is light-sensitive. |
Quantitative Data Summary
| Side Reaction | Reagents/Conditions | Product(s) | Quantitative Data |
| Photodecarboxylation | UV light, basic aqueous solution | 2,6-dichloro-4-(trifluoromethyl)toluene | Quantum Yield (Φ) = 0.37 - 0.74 (for related compounds)[1][2][3] |
| N-Acylurea Formation | EDC or DCC | N-acylurea derivative | 1-6% of EDC used (in a specific model system)[4] |
Experimental Protocols & Methodologies
General Protocol for Amide Coupling using EDC/HOBt to Minimize N-Acylurea Formation:
-
Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Key side reactions of this compound.
Caption: Troubleshooting workflow for low yields in amidation/esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid Under Stress Conditions
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid under photolytic stress?
Based on studies of related chlorinated aromatic compounds, photodegradation is expected to be a significant degradation pathway. The primary mechanisms are likely to involve:
-
Dechlorination: The carbon-chlorine bond is susceptible to cleavage upon exposure to UV radiation, leading to the formation of mono-chlorinated or non-chlorinated phenylacetic acid derivatives.
-
Hydroxylation: The aromatic ring can undergo hydroxylation, forming phenolic derivatives.
-
Side-chain oxidation: The acetic acid side chain may be oxidized, potentially leading to decarboxylation and the formation of corresponding toluene or benzyl alcohol derivatives.
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Ring cleavage: Under harsh UV conditions or in the presence of a photocatalyst, the aromatic ring may be cleaved, leading to the formation of smaller aliphatic acids.
Q2: How is pH expected to influence the hydrolysis of this compound?
While the ester and amide analogs of phenylacetic acids are susceptible to pH-mediated hydrolysis, the carboxylic acid group itself is generally stable. However, pH can influence the overall degradation under other stress conditions:
-
Photodegradation: The speciation of the molecule (protonated vs. deprotonated carboxylate) at different pH values can affect its light absorption properties and, consequently, its photodegradation rate.
-
Oxidative Degradation: The effectiveness of certain oxidizing agents is highly pH-dependent.
Q3: What are the potential degradation products I should be looking for when studying the oxidative degradation of this compound?
When subjected to strong oxidizing agents (e.g., Fenton's reagent, ozone, permanganate), the degradation of this compound is likely to proceed through several steps, generating a variety of intermediates. Key potential products to monitor include:
-
Hydroxylated derivatives: Formation of catechols and other phenolic compounds.
-
Quinones: Oxidation of phenolic intermediates can lead to the formation of benzoquinones.
-
Dechlorinated analogs: Similar to photolysis, oxidation can lead to the removal of chlorine atoms.
-
Ring-opened products: Strong oxidation will likely lead to the cleavage of the aromatic ring, forming short-chain carboxylic acids such as oxalic acid, formic acid, and acetic acid.
-
Inorganic ions: Complete mineralization will result in the formation of chloride (Cl⁻) and fluoride (F⁻) ions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under UV irradiation. | Insufficient light intensity or inappropriate wavelength. | - Ensure the UV lamp has an emission spectrum that overlaps with the absorption spectrum of the compound.- Increase the light intensity or the duration of exposure.- Consider adding a photosensitizer or a photocatalyst like titanium dioxide (TiO₂). |
| Inconsistent degradation rates between replicate experiments. | Variability in experimental conditions. | - Precisely control the temperature, pH, and initial concentration of the analyte.- Ensure uniform light exposure across all samples in photolysis experiments.- Standardize the preparation of reagents, especially for oxidative degradation studies. |
| Difficulty in identifying degradation products. | Low concentration of intermediates or co-elution in chromatography. | - Concentrate the samples before analysis.- Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column).- Employ a more sensitive detector, such as a mass spectrometer (LC-MS or GC-MS), for identification. |
| Mass balance is not achieved (sum of parent compound and products is less than initial amount). | Formation of volatile products or products that are not detected by the analytical method. | - Analyze the headspace for volatile organic compounds.- Use a universal detector, such as a Total Organic Carbon (TOC) analyzer, to account for all organic species.- Consider the possibility of adsorption of the compound or its products to the reactor walls. |
Quantitative Data from Analogous Compounds
The following table summarizes degradation data from studies on structurally related compounds to provide a reference for expected outcomes.
| Compound | Stress Condition | Key Findings |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photocatalysis (TiO₂) | Significant degradation achieved under UV irradiation, with the formation of 2,4-dichlorophenol as a primary intermediate. |
| 4-Chlorophenoxyacetic acid | Electro-Fenton Oxidation | Complete mineralization was achievable, with intermediates including 4-chlorophenol and various short-chain carboxylic acids.[1] |
| 2,6-Dichlorophenol | Ferrate(VI) Oxidation | Rapid degradation was observed, with reaction rates being pH-dependent. Complete removal was achieved at a sufficient molar ratio of oxidant.[2] |
| Dichloroacetamide Safeners | Acid/Base Hydrolysis | These compounds, which contain dichloro-substituted moieties, showed susceptibility to both acid- and base-mediated hydrolysis. |
Experimental Protocols
1. Protocol for a Forced Degradation Study (Photolysis)
This protocol outlines a general procedure to assess the photolytic stability of this compound.
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute it to the desired concentration (e.g., 10-50 µg/mL) in purified water.
-
Sample Exposure: Transfer aliquots of the solution into quartz tubes. Place the tubes in a photostability chamber equipped with a UV lamp (e.g., a xenon or mercury lamp) with a controlled temperature.
-
Control Samples: Prepare control samples by wrapping identical tubes in aluminum foil to protect them from light. Place these alongside the exposed samples to monitor for any non-photolytic degradation.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the samples immediately or store them at a low temperature in the dark until analysis. Use a stability-indicating HPLC method with UV detection to quantify the parent compound and detect any degradation products.
2. Protocol for Oxidative Degradation Using Fenton's Reagent
This protocol describes a method to evaluate the degradation of the target compound under oxidative stress.
-
Reaction Setup: In a glass reactor, add a specific volume of an aqueous solution of this compound of known concentration.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 using sulfuric acid, as the Fenton reaction is most efficient in acidic conditions.
-
Initiation of Reaction: Add a solution of iron(II) sulfate, followed by the dropwise addition of hydrogen peroxide to initiate the reaction. The molar ratio of the compound to Fe²⁺ and H₂O₂ should be optimized based on preliminary experiments.
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Reaction Monitoring: Stir the reaction mixture at a constant temperature. Collect aliquots at various time points.
-
Quenching: Immediately quench the reaction in the collected aliquots by adding a substance like sodium sulfite to consume the residual hydrogen peroxide.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the parent compound and identify the degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid.
Troubleshooting Guide
Issue: Reaction Stalls or Shows Low Conversion
Symptoms:
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The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Reaction progress slows down or stops entirely after an initial period of activity.
-
Increasing catalyst loading does not significantly improve conversion.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Halide Poisoning | 1. Select Halide-Tolerant Catalysts: Employ catalyst systems known for their resilience in the presence of chlorides. For palladium-catalyzed reactions, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that can promote faster catalytic turnover. 2. Use a Halide Scavenger: Introduce a silver salt (e.g., silver carbonate or silver triflate) to precipitate chloride ions, preventing them from coordinating to the catalyst's active sites. 3. Slow Addition of Reactants: Adding the this compound or other halide sources slowly can help maintain a low concentration of halide ions, reducing the rate of catalyst poisoning. |
| Substrate-Related Inhibition | 1. Ligand Modification: The trifluoromethyl group is highly electron-withdrawing, which can impact the electronic properties of the substrate and its interaction with the catalyst. Experiment with different ligands to find one that is electronically and sterically compatible. 2. Protecting Groups: The carboxylic acid moiety can potentially coordinate to the metal center. If the reaction chemistry allows, consider protecting the carboxylic acid to reduce its coordinating ability. |
| Impurity-Induced Deactivation | 1. Purify Starting Materials: Ensure the high purity of this compound and other reagents. Impurities such as sulfur or other coordinating species can act as potent catalyst poisons.[1] 2. Use of Poison Traps: Incorporate a "poison trap" or a guard bed in flow chemistry setups to capture impurities before they reach the main catalyst bed.[2] |
| Thermal Degradation (Sintering) | 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce catalyst agglomeration and deactivation. 2. Choose a Stable Support: For heterogeneous catalysts, select a support with strong metal-support interactions to inhibit particle migration. |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant concern when working with this compound?
A1: This molecule presents several challenges for catalytic systems. The two chlorine atoms can act as halide poisons for many transition metal catalysts, particularly palladium.[3] Halides can irreversibly bind to the metal center, blocking the active sites necessary for the catalytic cycle. Additionally, the trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and its interaction with the catalyst.[4][5]
Q2: What are the most common catalyst poisons to be aware of in these reactions?
A2: The most common poisons include:
-
Halides: Specifically, the chloride ions from the starting material.
-
Sulfur Compounds: Often present as impurities in reagents or solvents.[1]
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Strongly Coordinating Species: Other functional groups on reactants or additives that can bind to the catalyst.
-
Heavy Metals: Contaminants from previous reaction steps or equipment.[6]
Q3: Can I regenerate a catalyst that has been poisoned in a reaction with this compound?
A3: The feasibility of regeneration depends on the nature of the poisoning.
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Reversible Poisoning: If the poison binds weakly, it may be possible to regenerate the catalyst.[1]
-
Irreversible Poisoning: Strong binding of poisons like halides often leads to irreversible deactivation.[1]
Catalyst Regeneration Methods:
| Regeneration Method | Description | Applicability |
| Thermal Regeneration | Involves heating the catalyst to high temperatures to burn off or desorb contaminants.[7] | Effective for removing organic deposits (coking). Caution is needed to avoid catalyst sintering. |
| Chemical Regeneration | Uses specific chemical reagents to react with and remove poisons. This can involve washing with acids, bases, or complexing agents.[7] | Can be effective for removing certain metal deposits or adsorbed species. The choice of chemical is crucial to avoid damaging the catalyst. |
| Washing | A simple washing procedure with an appropriate solvent can sometimes remove loosely bound inhibitors. | May be sufficient for mild, reversible poisoning. |
Q4: How can I proactively prevent catalyst poisoning?
A4: A proactive approach is often more effective than attempting to regenerate a poisoned catalyst.
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High-Purity Reagents: Start with the highest purity this compound and other reactants available.
-
Feedstock Purification: If impurities are suspected, purify the feedstock before it comes into contact with the catalyst.[2]
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Catalyst Selection: Choose catalysts and ligands known for their robustness in the presence of halides.
-
Reaction Optimization: Carefully control reaction conditions such as temperature and reactant concentrations to minimize side reactions that could generate poisons.
Visual Guides
Troubleshooting Workflow for Catalyst Deactivation
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
Potential Catalyst Poisoning Pathways
Caption: Mechanisms of catalyst deactivation by halides and impurities.
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
"scale-up challenges for the production of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific, publicly available, scaled-up synthesis protocol for this compound is not readily found in the literature, based on established organic chemistry principles, the most plausible routes start from either 2,6-dichloro-4-(trifluoromethyl)toluene or 2,6-dichloro-4-(trifluoromethyl)aniline.
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From 2,6-dichloro-4-(trifluoromethyl)toluene: This route typically involves the conversion of the methyl group to a carboxylic acid. Common strategies include:
-
Side-chain bromination followed by cyanation and hydrolysis: The toluene derivative is first brominated to the corresponding benzyl bromide, which is then converted to the benzyl cyanide, followed by hydrolysis to the desired phenylacetic acid.
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Oxidation: Direct oxidation of the methyl group to a carboxylic acid is a possibility, though it may require harsh conditions and could be complicated by the presence of the electron-withdrawing groups on the aromatic ring.
-
-
From 2,6-dichloro-4-(trifluoromethyl)aniline: This approach involves the replacement of the amino group with a group that can be converted to the acetic acid moiety. A common method is the Sandmeyer reaction to introduce a cyano group, forming a benzyl cyanide intermediate, which is then hydrolyzed.
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: Common impurities depend on the synthetic route chosen.
-
Incomplete hydrolysis: A frequent impurity is the corresponding 2,6-dichloro-4-(trifluoromethyl)phenylacetamide, which results from the incomplete hydrolysis of the benzyl cyanide intermediate.[1]
-
Over-halogenation byproducts: If starting from a toluene derivative and using a halogenation step, over-halogenated species such as the benzal chloride or benzotrichloride can form. Upon hydrolysis, these can lead to the formation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde and 2,6-dichloro-4-(trifluoromethyl)benzoic acid, respectively.[1]
-
Starting material carryover: Unreacted starting materials like 2,6-dichloro-4-(trifluoromethyl)toluene or 2,6-dichloro-4-(trifluoromethyl)aniline may be present in the crude product.
-
Side-reaction products from the Willgerodt-Kindler reaction: If this route is employed from a corresponding acetophenone, various sulfur-containing byproducts and rearranged isomers can be formed.[2][3]
Q3: What are the recommended purification methods for the final product?
A3: Purification of phenylacetic acid derivatives often involves the following techniques:
-
Recrystallization: This is a common method for purifying solid phenylacetic acids. The choice of solvent is crucial and may require some experimentation. Common solvents include toluene, hexanes, or aqueous mixtures.[4]
-
Acid-base extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The product is then re-precipitated by acidifying the aqueous layer.
-
Column chromatography: For laboratory-scale purification and removal of closely related impurities, silica gel column chromatography can be effective.[5]
Troubleshooting Guides
Guide 1: Low Yield in the Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzyl Cyanide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Nitrile | Incomplete hydrolysis. | Extend the reaction time, increase the reaction temperature, or use a higher concentration of the acid or base catalyst.[1] |
| Suboptimal reaction conditions. | Experiment with different acid (e.g., sulfuric acid, hydrochloric acid) or base (e.g., sodium hydroxide, potassium hydroxide) catalysts and solvent systems. | |
| Product Degradation | Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). | Monitor the reaction progress closely (e.g., by TLC or HPLC) to determine the optimal reaction time. Consider using milder conditions if degradation is observed. |
| Work-up Losses | Product is partially soluble in the aqueous layer during extraction. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the final precipitation step to minimize the solubility of the carboxylic acid. |
| Emulsion formation during extraction. | Add brine to the extraction mixture to help break up emulsions. |
Guide 2: Presence of Amide Impurity in the Final Product
| Problem | Possible Cause | Suggested Solution |
| Significant amount of 2,6-dichloro-4-(trifluoromethyl)phenylacetamide detected. | Incomplete hydrolysis of the nitrile intermediate. | Force Hydrolysis: Re-subject the crude product mixture to more stringent hydrolysis conditions. For acidic hydrolysis, reflux with a strong acid like 6M HCl. For basic hydrolysis, reflux with a strong base like 6M NaOH. Monitor the reaction until the amide is consumed.[1] |
| Separation: If forcing the hydrolysis is not desired or proves ineffective, separate the amide from the carboxylic acid. This can be achieved through careful pH-controlled extraction or by column chromatography on silica gel.[1] |
Guide 3: Formation of Benzoic Acid and Benzaldehyde Impurities
| Problem | Possible Cause | Suggested Solution |
| Detection of 2,6-dichloro-4-(trifluoromethyl)benzoic acid and/or 2,6-dichloro-4-(trifluoromethyl)benzaldehyde. | Over-chlorination of the starting 2,6-dichloro-4-(trifluoromethyl)toluene, leading to the formation of 2,6-dichlorobenzotrichloride and 2,6-dichlorobenzal chloride, respectively. These impurities are then hydrolyzed to the corresponding benzoic acid and benzaldehyde.[1] | Control Chlorination: Carefully control the stoichiometry of the chlorinating agent and the reaction conditions (e.g., temperature, UV initiation) during the side-chain chlorination of the toluene precursor to minimize over-chlorination. |
| Purification of Benzyl Chloride: Purify the intermediate 2,6-dichloro-4-(trifluoromethyl)benzyl chloride (e.g., by distillation) before proceeding to the cyanation step to remove over-chlorinated byproducts. | ||
| Selective Purification: The benzaldehyde impurity can be removed by purification techniques such as bisulfite treatment. Both the benzaldehyde and benzoic acid impurities can be separated from the desired phenylacetic acid by column chromatography. |
Experimental Protocols (Hypothetical)
Note: These are hypothetical protocols based on general synthetic methods for phenylacetic acids and should be adapted and optimized for the specific target molecule.
Protocol 1: Synthesis from 2,6-Dichloro-4-(trifluoromethyl)toluene via Cyanation and Hydrolysis
Step 1: Side-Chain Bromination of 2,6-Dichloro-4-(trifluoromethyl)toluene
-
In a reaction vessel equipped with a reflux condenser, a mechanical stirrer, and a light source (e.g., a UV lamp), charge 2,6-dichloro-4-(trifluoromethyl)toluene and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Add a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Heat the mixture to reflux and add N-bromosuccinimide (NBS) portion-wise.
-
Monitor the reaction by GC or TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude 2,6-dichloro-4-(trifluoromethyl)benzyl bromide may be purified by distillation or used directly in the next step.
Step 2: Cyanation of 2,6-Dichloro-4-(trifluoromethyl)benzyl Bromide
-
In a reaction vessel, dissolve the crude benzyl bromide in a suitable solvent (e.g., ethanol or acetone).
-
Add a solution of sodium cyanide or potassium cyanide in water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture, and remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide.
Step 3: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzyl Cyanide
-
In a round-bottom flask equipped with a reflux condenser, combine the crude benzyl cyanide with an excess of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 6M sodium hydroxide).[6][7]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or HPLC).
-
If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. The product will precipitate and can be collected by filtration.
-
If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The product will precipitate and can be collected by filtration.
-
The crude this compound can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow from the corresponding toluene derivative.
Caption: Troubleshooting logic for the hydrolysis step.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid purity.
This document presents objective, side-by-side comparisons of the methodologies, supported by illustrative experimental data. Detailed protocols for both techniques are provided to enable researchers to implement these methods for accurate and reliable purity assessment.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation, identification, and quantitative purity assessment (qNMR). |
| Strengths | High sensitivity for detecting trace impurities, excellent for routine quality control, and high throughput. | Provides definitive structural information, is a primary ratio method (qNMR) that can be used without a specific reference standard for the analyte, and is non-destructive. |
| Limitations | Requires a reference standard for absolute quantification, and structural information is indirect. | Lower sensitivity compared to HPLC for trace impurities, and potential for signal overlap in complex mixtures. |
Quantitative Data Summary
The following tables present illustrative quantitative data obtained from the HPLC and ¹H NMR analysis of a representative batch of this compound.
Table 1: HPLC Purity Analysis Data
| Parameter | Result |
| Retention Time | 8.52 min |
| Purity (Area %) | 99.85% |
| Impurity 1 (RT 7.21 min) | 0.08% |
| Impurity 2 (RT 9.15 min) | 0.05% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis Data
| Parameter | Result |
| Purity (mol/mol %) | 99.7% |
| Standard Deviation (n=3) | ± 0.2% |
| Internal Standard | Maleic Acid |
| Calculated Mass Fraction | 99.6% (w/w) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Quantitative ¹H NMR (qNMR) Method
This qNMR protocol provides a primary method for the determination of the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (IS), e.g., Maleic Acid (certified reference material)
Experimental Parameters:
| Parameter | Setting |
| Solvent | DMSO-d₆ |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (d1) | 30 s (should be at least 5 times the longest T₁ of the analyte and IS) |
| Number of Scans | 16 |
| Acquisition Time | ≥ 3 s |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (Maleic Acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
PIS = Purity of the internal standard
Visualization of Workflows
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Comparison with Alternatives
While HPLC and NMR are primary techniques for purity validation, other methods can be employed for orthogonal testing or specific impurity characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. However, derivatization of the carboxylic acid group would be necessary, adding complexity to the sample preparation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for impurity identification, which is a significant advantage over HPLC with UV detection. It is particularly useful for characterizing unknown impurities.
-
Titration: A classical chemical method that can determine the overall assay of the acidic compound but lacks the specificity to identify and quantify individual impurities.
Conclusion
Both HPLC and NMR are robust and reliable techniques for the purity validation of this compound. HPLC offers superior sensitivity for trace impurity detection, making it ideal for routine quality control and release testing. qNMR, as a primary method, provides excellent accuracy and does not require an analyte-specific reference standard, which is highly advantageous in research and development settings where certified standards may be unavailable. For a comprehensive purity assessment, a combination of both techniques is recommended to leverage their orthogonal strengths, ensuring the highest confidence in the quality of the material.
Comparative Analysis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid and Other Phenylacetic Acid Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid and its structural analogs based on available experimental data. Due to a lack of specific biological activity data for this compound in the public domain, this document focuses on a comparative assessment of closely related phenylacetic acid derivatives. The information herein is intended to serve as a valuable resource for guiding future research, experimental design, and drug discovery efforts centered around this class of compounds.
Introduction to Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry. The phenylacetic acid scaffold is a key structural motif in a variety of biologically active molecules, including anti-inflammatory drugs, antimicrobial agents, and potential anticancer therapeutics. The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. Halogenation, particularly with chlorine and fluorine, and the introduction of trifluoromethyl groups are common strategies employed to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.
This guide will focus on derivatives featuring dichloro and trifluoromethyl substitutions, providing a comparative overview of their known biological activities and the experimental methods used for their evaluation.
Physicochemical Properties of Selected Phenylacetic Acid Derivatives
A molecule's physicochemical properties are critical determinants of its biological activity. The following table summarizes key properties for this compound and a selection of its analogs.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₉H₅Cl₂F₃O₂ | 289.04 | Not Available |
| Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid) | ![]() | C₁₄H₁₁Cl₂NO₂ | 296.15 | 156-158 |
| 4-(Trifluoromethyl)phenylacetic acid | ![]() | C₉H₇F₃O₂ | 204.15 | 82-85 |
| 3-(Trifluoromethyl)phenylacetic acid | ![]() | C₉H₇F₃O₂ | 204.15 | 76-79 |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | ![]() | C₁₄H₁₀Cl₂O₃ | 313.14 | 99-101 |
Comparative Biological Activity
Anti-inflammatory Activity
Several phenylacetic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
Experimental Data: Anti-inflammatory Activity of Phenylacetic Acid Derivatives
| Compound | Assay | Target | Activity | Reference |
| Diclofenac | Adjuvant-induced arthritis in rats | COX (non-selective) | More potent than aspirin and ibuprofen | |
| Fenclofenac | Adjuvant-induced arthritis in rats | COX (non-selective) | Equipotent to phenylbutazone |
Antimicrobial Activity
The antimicrobial potential of phenylacetic acid derivatives has been explored, with some compounds showing activity against various bacterial and fungal strains.
Experimental Data: Antimicrobial Activity of a Phenylacetic Acid Derivative Analog
The following data is for 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole, a derivative synthesized from a precursor closely related to the target compound.
| Test Organism | Zone of Inhibition (mm) |
| Bacillus subtilis | 15 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 13 |
| Aspergillus niger | 11 |
Data extracted from a study on triazole derivatives and is presented here as an illustration of the potential antimicrobial activity of compounds with the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety.
Anticancer Activity
The cytostatic and pro-apoptotic effects of phenylacetic acid derivatives have been investigated in various cancer cell lines.
Experimental Data: In-vitro Cytotoxicity of Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 |
Note: The above data is for fluorinated phenylacetamide derivatives and is included to highlight the potential anticancer activity within this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of phenylacetic acid derivatives.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
Objective: To assess the antimicrobial activity of a compound against various microorganisms.
Protocol:
-
Culture Preparation: Inoculate a loopful of the test microorganism into a tube of sterile nutrient broth. Incubate at 37°C for 24 hours.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
In-vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway often implicated in inflammation and a general workflow for drug discovery.
Caption: Simplified schematic of the TLR4-mediated inflammatory pathway.
Caption: General workflow of the drug discovery and development process.
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of this compound by examining its structural analogs. The presented data on related phenylacetic acid derivatives suggest that this compound class holds promise for the development of new therapeutic agents, particularly in the areas of inflammation, infectious diseases, and oncology. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers aiming to investigate the biological effects of this compound and other novel derivatives. Further experimental studies are warranted to elucidate the specific biological profile of the title compound and to fully realize its therapeutic potential.
A Comparative Spectroscopic Analysis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid and its structural analogues: 2,6-Dichlorophenylacetic acid, 4-(Trifluoromethyl)phenylacetic acid, and Phenylacetic acid. The objective is to offer a comprehensive reference for the identification, characterization, and analysis of these compounds, which are of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data, outlines experimental methodologies, and presents visual representations of a relevant biological pathway and an analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogues. Please note that experimental data for this compound is limited in publicly available databases. The data presented here is a combination of experimental and predicted values where available.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | CH₂ Protons | COOH Proton | Solvent |
| This compound | ~7.5 (s) | ~3.8 (s) | ~11.0 (br s) | CDCl₃ (Predicted) |
| 2,6-Dichlorophenylacetic acid | 7.31-7.33 (m, 2H), 7.14-7.18 (m, 1H) | 4.01 (s, 2H) | Not specified | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | 7.59 (d, J=8.0 Hz, 2H), 7.39 (d, J=8.0 Hz, 2H) | 3.71 (s, 2H) | 10.5 (br s) | CDCl₃[1] |
| Phenylacetic acid | 7.25-7.35 (m, 5H) | 3.65 (s, 2H) | Not specified | H₂O[2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | CH₂ Carbon | COOH Carbon | CF₃ Carbon | Solvent |
| This compound | ~135, ~132, ~128 (q), ~124 (q) | ~40 | ~175 | ~123 (q) | CDCl₃ (Predicted) |
| 2,6-Dichlorophenylacetic acid | 136.1, 131.4, 128.9, 128.0 | 36.8 | 169.5 | - | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | 138.4, 130.0, 129.4 (q), 125.7 (q) | 40.7 | 177.5 | 124.1 (q) | CDCl₃[3] |
| Phenylacetic acid | 133.2, 129.3, 128.6, 127.2 | 41.1 | 178.9 | - | H₂O[4] |
Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch | C-Cl Stretch |
| This compound | ~2500-3300 (broad) | ~1710 | ~1100-1350 | ~600-800 |
| 2,6-Dichlorophenylacetic acid | 2500-3300 (broad) | 1705 | - | 600-800[5] |
| 4-(Trifluoromethyl)phenylacetic acid | 2500-3300 (broad) | 1712 | 1100-1350 | - |
| Phenylacetic acid | 2500-3300 (broad) | 1700 | - | -[6] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 272/274/276 | 227/229/231 ([M-COOH]⁺), 192/194 ([M-COOH-Cl]⁺) |
| 2,6-Dichlorophenylacetic acid | 204/206/208 | 159/161 ([M-COOH]⁺), 124 ([M-COOH-Cl]⁺) |
| 4-(Trifluoromethyl)phenylacetic acid | 204 | 159 ([M-COOH]⁺), 109 |
| Phenylacetic acid | 136 | 91 ([M-COOH]⁺)[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon spectra were acquired with broadband proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source or by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
-
ESI-MS Acquisition: The sample solution was infused into the ESI source at a flow rate of 5-10 µL/min. Spectra were acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
GC-MS Acquisition: For GC-MS analysis, the sample was injected into a gas chromatograph equipped with a suitable capillary column. The separated components were then introduced into the mass spectrometer and ionized by electron impact (70 eV). Mass spectra were recorded over a mass range of m/z 50-500.
Visualizations
Phenylacetic Acid Metabolism
The following diagram illustrates the metabolic pathway of phenylacetic acid, a core structure of the analyzed compounds. This pathway is relevant to understanding the potential biological fate of these molecules.
Caption: Metabolic pathway of phenylacetic acid.
General Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the spectroscopic analysis of an organic compound, as described in the experimental protocols.
Caption: Workflow for spectroscopic analysis.
References
- 1. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 3. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Phenylacetic acid(103-82-2)IR [m.chemicalbook.com]
- 7. Human Metabolome Database: Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209) [hmdb.ca]
"biological activity comparison between chlorinated and non-chlorinated trifluoromethylphenylacetic acids"
A comparative analysis of the biological activities of chlorinated and non-chlorinated trifluoromethylphenylacetic acids reveals significant differences in their pharmacological profiles. This guide provides a detailed comparison of their anti-inflammatory and cytotoxic effects, supported by experimental data from various studies. The inclusion of a chlorine atom on the phenyl ring of trifluoromethylphenylacetic acid can modulate its biological activity, often leading to enhanced potency but also potentially increased cytotoxicity.
Comparison of Biological Activities
The introduction of a chlorine atom to the trifluoromethylphenylacetic acid scaffold has been shown to influence its anti-inflammatory and cytotoxic properties. Generally, chlorinated analogs exhibit increased lipophilicity, which can lead to better membrane permeability and target engagement.[1][2][3] However, this modification can also alter the compound's interaction with metabolic enzymes and off-target proteins, sometimes resulting in increased toxicity.[1]
Anti-inflammatory Activity
Studies have demonstrated that chlorination can enhance the anti-inflammatory properties of various compounds.[4][5][6] For instance, certain chlorinated compounds have been shown to be potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] While direct comparative studies on chlorinated versus non-chlorinated trifluoromethylphenylacetic acids are limited, related research on other chlorinated aromatic compounds provides valuable insights.
For example, a study on pyrrole derivatives showed that a compound featuring a chlorinated aromatic moiety displayed significant in vivo anti-inflammatory activity, potentially through the inhibition of TNF-α.[5] Another study on marine natural products identified a chlorinated compound that suppressed the production of nitric oxide and pro-inflammatory cytokines by inhibiting the PI3K/AKT pathway.[4]
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Key Findings | Reference |
| Chlorinated Trifluoromethylphenylacetic Acid Analog (Hypothetical) | TNF-α, IL-6, NO production | Expected enhanced inhibition of pro-inflammatory mediators compared to the non-chlorinated analog. | N/A |
| Non-chlorinated Trifluoromethylphenylacetic Acid | General anti-inflammatory assays | Shows baseline anti-inflammatory activity.[7] | [7] |
| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic Acid | Carrageenan-induced paw edema; LPS-induced systemic inflammation | Significant reduction in paw edema and serum TNF-α levels.[5] | [5] |
| 5-chloro-6-hydroxymellein (from Amorosia sp.) | LPS-induced inflammation in RAW264.7 macrophages | Inhibited NO and pro-inflammatory cytokine production via the PI3K/AKT pathway.[4] | [4] |
Cytotoxicity
The effect of chlorination on cytotoxicity can be complex. While some studies suggest that the addition of chlorine atoms does not significantly affect toxicity[2][3], others have shown that chlorinated compounds can be more cytotoxic than their non-chlorinated counterparts.[1] This increased cytotoxicity can be advantageous in the context of anticancer agents but is an undesirable side effect for other therapeutic applications.
A study comparing chlorinated and fluorinated compounds in drug design noted that while chlorinated compounds were generally better inhibitors, they were also more cytotoxic.[1]
Table 2: Comparison of Cytotoxicity
| Compound | Cell Line | IC50 Value | Reference |
| Chlorinated Trifluoromethylphenylacetic Acid Analog (Hypothetical) | Various cancer cell lines | Expected lower IC50 values (higher cytotoxicity) compared to the non-chlorinated analog. | N/A |
| Non-chlorinated Trifluoromethylphenylacetic Acid | N/A | Baseline cytotoxicity. | N/A |
| Chlorinated 6-arylthio-3-hydroxypyrimidine-2,4-dione inhibitors | Human cytomegalovirus infected cells | More cytotoxic than fluorinated analogs. | [1] |
Experimental Protocols
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is based on the methodology described for the evaluation of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[5]
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: The test compound (chlorinated or non-chlorinated trifluoromethylphenylacetic acid) is administered orally at a specified dose (e.g., 20 mg/kg) one hour before carrageenan injection. A control group receives the vehicle only.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Anti-inflammatory Activity (LPS-Induced Nitric Oxide Production)
This protocol is adapted from the study on 5-chloro-6-hydroxymellein.[4]
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of nitric oxide production is calculated for each concentration of the test compound relative to the LPS-only treated cells.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7) is seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by chlorinated trifluoromethylphenylacetic acids based on the activities of related chlorinated compounds.
Caption: PI3K/AKT signaling pathway inhibition by a chlorinated compound.
Caption: Inhibition of TNF-α production by a chlorinated compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorinated Flavonoids Modulate the Inflammatory Process in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous structural data at the atomic level. This guide offers a comparative analysis of the crystal structures of derivatives of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid, a scaffold of interest in medicinal chemistry. By examining key structural parameters, this document aims to provide a valuable resource for rational drug design and structure-activity relationship studies.
While the crystal structure of the parent compound, this compound, remains elusive in publicly available databases, a comprehensive understanding of its derivatives' solid-state conformations can be achieved through comparative analysis. This guide leverages available crystallographic data for several key derivatives and a close structural analog, 2,6-dichlorophenylacetic acid, to elucidate conformational preferences and intermolecular interactions.
Comparative Structural Analysis
To facilitate a clear comparison, the following tables summarize key crystallographic and geometric parameters for selected derivatives of this compound. These derivatives feature the core phenyl ring substituted with triazole and pyrazole moieties, common heterocycles in medicinal chemistry. For context, data for the analogous compound 2,6-dichlorophenylacetic acid would be included if a crystallographic information file (CIF) were available.
Table 1: Crystallographic Data for 2,6-Dichloro-4-(trifluoromethyl)phenyl Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-phenyl-1H-[1][2][3]-triazole | C₁₅H₉Cl₂F₃N₃ | Monoclinic | P2₁/c | 13.064 | 14.692 | 9.993 | 90 | 101.36 | 90 |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide | C₁₂H₆Cl₂F₆N₄O₂S | Monoclinic | P2₁/c | - | - | - | - | - | - |
| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile[3] | C₁₈H₈BrCl₂F₃N₄ | Monoclinic | P2₁/c | 13.064(1) | 14.692(1) | 9.9933(9) | 90 | 101.361(2) | 90 |
Table 2: Selected Bond Lengths and Torsion Angles
| Compound | Bond/Torsion Angle | Value |
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-phenyl-1H-[1][2][3]-triazole | Dihedral angle between phenyl and triazole rings | - |
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile[3] | Dihedral angle between the pyrazole ring and the 2,6-dichloro-4-(trifluoromethyl)phenyl ring | 86.7° |
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile[3] | Dihedral angle between the pyrazole ring and the 3-bromophenyl ring | 15.3° |
Note: Detailed bond lengths and torsion angles are best extracted from the full Crystallographic Information Files (CIFs), which were not all accessible through the performed searches.
The data reveals that the substitution on the phenylacetic acid core significantly influences the overall molecular conformation. For instance, in the pyrazole-carbonitrile derivative, the 2,6-dichloro-4-(trifluoromethyl)phenyl ring is nearly perpendicular to the pyrazole ring, with a dihedral angle of 86.7°.[3] This steric hindrance imposed by the ortho-chloro substituents likely plays a crucial role in dictating the preferred orientation of the phenyl ring.
Experimental Protocols: A Guide to Structure Determination
The determination of molecular structures by X-ray crystallography follows a well-established workflow. The protocols outlined below are a synthesis of standard practices in the field for small organic molecules.
Crystallization
The critical first step is to obtain high-quality single crystals suitable for X-ray diffraction. This is often the most challenging aspect of the process. Common crystallization techniques for organic compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, leading to crystallization. This can be performed as a "hanging drop" or "sitting drop" experiment.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. Key aspects of data collection include:
-
X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
To illustrate the logical flow of determining a crystal structure, the following diagram outlines the key stages.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. The synthesis and crystal structure of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide–tetrahydrofuran (1/1), C16H14N4Cl2F6O3S | Semantic Scholar [semanticscholar.org]
- 2. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid: A Comparative Guide to Catalytic Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient production of complex molecules like 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is a critical endeavor. This guide provides a comparative analysis of potential catalytic strategies for its synthesis, offering insights into reaction pathways, catalyst performance, and detailed experimental protocols. Due to the limited availability of direct comparative studies for this specific molecule, this guide compiles and analyzes plausible synthetic routes based on established chemical principles and related literature.
The most viable synthetic pathway to this compound appears to be a multi-step process commencing from the readily available precursor, 2,6-dichloro-4-(trifluoromethyl)aniline. This route typically involves the conversion of the aniline to a benzonitrile intermediate via a Sandmeyer reaction, followed by the hydrolysis of the nitrile to the desired carboxylic acid. An alternative, though less documented, approach could be the Willgerodt-Kindler reaction of 2,6-dichloro-4-(trifluoromethyl)acetophenone.
Comparison of Synthetic Strategies
The following table summarizes the key catalytic steps and their respective performance indicators, collated from analogous reactions and established methodologies.
| Step | Reaction | Catalyst/Reagent | Key Performance Indicators |
| Route 1: From 2,6-dichloro-4-(trifluoromethyl)aniline | |||
| 1a | Diazotization & Cyanation (Sandmeyer Reaction) | 1. NaNO₂, HCl2. CuCN | High yields are generally achievable for Sandmeyer reactions.[1][2] Specific yields for this substrate are not widely reported. |
| 1b | Hydrolysis of Benzonitrile | Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH) | Can be performed with high efficiency, but may require harsh conditions (high temperatures, long reaction times).[3] |
| Route 2: From 2,6-dichloro-4-(trifluoromethyl)acetophenone | |||
| 2 | Willgerodt-Kindler Reaction | Sulfur, Morpholine, and potentially an acid or base catalyst | Yields can be variable and depend heavily on the substrate and reaction conditions.[4][5] |
Detailed Experimental Protocols
Route 1: Synthesis from 2,6-dichloro-4-(trifluoromethyl)aniline
This two-step synthesis is a well-established pathway for converting anilines to phenylacetic acids.
Step 1: Sandmeyer Reaction for the Synthesis of 2,6-dichloro-4-(trifluoromethyl)benzonitrile
The Sandmeyer reaction is a classic method for the conversion of aryl amines to aryl halides or pseudohalides, including nitriles, using copper salts as catalysts.[1][2]
-
Experimental Protocol:
-
Diazotization: 2,6-dichloro-4-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent. The reaction is typically stirred at a slightly elevated temperature to facilitate the substitution and the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 2,6-dichloro-4-(trifluoromethyl)benzonitrile, which can be purified by crystallization or chromatography.
-
Step 2: Hydrolysis of 2,6-dichloro-4-(trifluoromethyl)benzonitrile
The hydrolysis of the benzonitrile intermediate yields the final product, this compound. This can be achieved under either acidic or basic conditions.
-
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
The 2,6-dichloro-4-(trifluoromethyl)benzonitrile is refluxed in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
The reaction progress is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
-
-
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
The benzonitrile is refluxed in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[3]
-
After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.
-
The product is then isolated and purified as described in the acid-catalyzed method.
-
Route 2: Willgerodt-Kindler Reaction of 2,6-dichloro-4-(trifluoromethyl)acetophenone
The Willgerodt-Kindler reaction provides a method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[4][5] The synthesis of the starting material, 2,6-dichloro-4-(trifluoromethyl)acetophenone, would be a prerequisite for this route.
-
Experimental Protocol:
-
A mixture of 2,6-dichloro-4-(trifluoromethyl)acetophenone, elemental sulfur, and a high-boiling amine such as morpholine is heated.
-
The reaction leads to the formation of a thiomorpholide intermediate.
-
This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield this compound.
-
Logical Workflow and Signaling Pathways
To visualize the proposed synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Proposed synthetic routes to this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
- 1. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
A Comparative Guide to Cross-Reactivity in Assays for 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid
Affiliation: Google Research
Abstract:
This guide provides a comprehensive framework for evaluating the cross-reactivity of immunoassays designed for the detection of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid. Due to the absence of publicly available cross-reactivity studies for this specific analyte, this document serves as a practical guide for researchers, scientists, and drug development professionals. It outlines a standardized experimental protocol for determining assay specificity and presents a template for data comparison. The methodologies and potential cross-reactants are based on established principles of immunoassay development for small molecules, such as pesticides and other environmental contaminants.[1][2][3][4] This guide also includes standardized visualizations to aid in the understanding of the experimental workflow.
Introduction
This compound is a halogenated aromatic compound. The development of sensitive and specific assays for its detection is crucial for various research and development applications. A key performance characteristic of any immunoassay is its specificity, which is determined through cross-reactivity studies.[5] Cross-reactivity assesses the extent to which the assay responds to compounds structurally similar to the target analyte.[6][7] High cross-reactivity with related molecules can lead to inaccurate quantification and false-positive results.
This guide focuses on the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules (haptens) like this compound.[2][8][9] In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10][11]
Potential Cross-Reactants
The specificity of an antibody is determined by its ability to bind to a unique epitope on the target molecule. Structurally similar molecules may share epitopes, leading to cross-reactivity. For an assay targeting this compound, potential cross-reactants would include compounds with similar structural features, such as:
-
Analogs with different halogenation patterns: Compounds with fewer or different halogen substitutions on the phenyl ring.
-
Analogs with different functional groups: Molecules where the phenylacetic acid moiety is altered.
-
Precursors and metabolites: Compounds that are biochemically related to the target analyte.
A list of potential cross-reactants for initial screening is provided in Table 1.
Comparative Data on Cross-Reactivity
To ensure objective comparison, cross-reactivity data should be presented in a standardized format. The following table provides a template for summarizing the results of a cross-reactivity study. The data presented here is hypothetical and serves as an illustration of how to report experimental findings.
Cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal in a competitive ELISA.
Table 1: Hypothetical Cross-Reactivity Data for a Competitive ELISA for this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 2,6-Dichlorophenylacetic acid | 500 | 2.0 | |
| 4-(Trifluoromethyl)phenylacetic acid | 1000 | 1.0 | |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | >10,000 | <0.1 | |
| 2,4-Dichlorophenylacetic acid | 2500 | 0.4 | |
| Phenylacetic acid | >10,000 | <0.1 |
Experimental Protocols
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an assay for this compound.[10][12][13]
Materials
-
High-binding 96-well microtiter plates
-
Capture antibody specific for this compound
-
This compound standard
-
Potential cross-reacting compounds
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-conjugated analyte.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity for each potential cross-reactant using the formula provided in Section 3.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Competitive Binding Principle
The diagram below illustrates the competitive binding principle that underlies this assay.
Caption: Principle of Competitive ELISA.
Conclusion
This guide provides a standardized approach for conducting and reporting cross-reactivity studies of assays for this compound. By following the outlined experimental protocol and data presentation format, researchers can generate robust and comparable data to ensure the specificity and reliability of their analytical methods. While the provided data is hypothetical, the framework is universally applicable for the validation of immunoassays for small molecules.
References
- 1. pjoes.com [pjoes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays [pubs.usgs.gov]
- 7. mdpi.com [mdpi.com]
- 8. bt-laboratory.com [bt-laboratory.com]
- 9. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for the production of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and agrochemical research. The following sections detail plausible synthetic pathways, offering a comparative analysis of their efficiency based on available experimental data for analogous reactions.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies are evaluated, starting from readily accessible precursors: 2,6-dichloro-4-(trifluoromethyl)aniline, 2',6'-dichloro-4'-(trifluoromethyl)acetophenone, and 2,6-dichloro-4-(trifluoromethyl)benzyl chloride. The efficiency of each route is benchmarked based on estimated yields, reaction times, and overall step count.
| Route | Starting Material | Key Intermediates | Overall Steps | Estimated Overall Yield (%) | Key Advantages | Potential Challenges |
| 1 | 2,6-Dichloro-4-(trifluoromethyl)aniline | Diazonium salt, Benzyl cyanide | 3 | 50-60 | Utilizes a commercially available starting material. | Use of toxic cyanide reagents; diazotization can be sensitive. |
| 2 | 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone | Thioamide | 2 | 60-70 | Fewer synthetic steps. | The Willgerodt-Kindler reaction may require high temperatures and produce side products. |
| 3 | 2,6-Dichloro-4-(trifluoromethyl)benzyl chloride | Grignard reagent or Carbonyl complex | 2 | 40-70 | Potentially high-yielding single-step conversion from the benzyl halide. | Grignard reagent formation can be sensitive; carbonylation may require specialized equipment. |
Detailed Synthetic Pathways and Experimental Protocols
The following sections provide detailed experimental protocols for each proposed synthetic route. It is important to note that while these protocols are based on established chemical transformations, specific reaction conditions for the target molecule may require further optimization.
Route 1: From 2,6-Dichloro-4-(trifluoromethyl)aniline via Sandmeyer Reaction
This route involves the diazotization of the starting aniline, followed by a Sandmeyer-type reaction to introduce the cyanomethyl group, and subsequent hydrolysis to the desired phenylacetic acid.
Figure 1: Synthetic pathway from 2,6-dichloro-4-(trifluoromethyl)aniline.
Experimental Protocol:
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.
Step 2: Sandmeyer Cyanomethylation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
To this solution, add a freshly prepared solution of formaldehyde bisulfite adduct (from formaldehyde and sodium bisulfite).
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours, then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product, 2,6-dichloro-4-(trifluoromethyl)benzyl cyanide, with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzyl cyanide
-
To the crude benzyl cyanide from Step 2, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Route 2: From 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone via Willgerodt-Kindler Reaction
This two-step route involves the conversion of the starting acetophenone to a thioamide intermediate, which is then hydrolyzed to the final product.
Figure 2: Synthetic pathway from 2',6'-dichloro-4'-(trifluoromethyl)acetophenone.
Experimental Protocol:
Step 1: Willgerodt-Kindler Reaction
-
In a flask equipped with a reflux condenser, mix 2',6'-dichloro-4'-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
Step 2: Hydrolysis of the Thioamide
-
Dissolve the crude thioamide from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
Route 3: From 2,6-Dichloro-4-(trifluoromethyl)benzyl chloride
This approach outlines two potential one-step conversions of the benzyl chloride to the final acid: via a Grignard reaction followed by carboxylation, or through direct palladium-catalyzed carbonylation.
Figure 3: Synthetic pathways from 2,6-dichloro-4-(trifluoromethyl)benzyl chloride.
Experimental Protocol (Method A: Grignard Reaction):
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2,6-dichloro-4-(trifluoromethyl)benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.
-
After the reaction is complete, cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Make the aqueous layer acidic with dilute hydrochloric acid and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Experimental Protocol (Method B: Palladium-Catalyzed Carbonylation):
-
To a pressure vessel, add 2,6-dichloro-4-(trifluoromethyl)benzyl chloride (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a base (e.g., triethylamine, 1.5 eq), and a suitable solvent (e.g., DMF).
-
Pressurize the vessel with carbon monoxide (CO) gas (e.g., 10-50 atm).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling and venting the CO, partition the reaction mixture between water and an organic solvent.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
The selection of the optimal synthetic route for this compound will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment available. Route 2, the Willgerodt-Kindler reaction, appears to offer a good balance of step economy and potentially high yield, although optimization may be required. Route 1 provides a reliable, albeit longer, alternative from a common starting material. Route 3 offers the most direct conversions but may present challenges related to the handling of organometallic reagents or high-pressure carbonylation. The experimental protocols provided herein serve as a foundation for the development of a robust and efficient synthesis of this valuable chemical intermediate.
"in vitro and in vivo correlation of the biological activity of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid derivatives, focusing on their anti-inflammatory and anticancer properties. Due to the limited availability of comprehensive studies directly correlating in vitro and in vivo data for a single series of these specific derivatives, this document synthesizes information from various sources on structurally related compounds to present a representative analysis. The experimental data and protocols provided are based on established methodologies for evaluating similar classes of molecules.
Data Presentation: In Vitro and In Vivo Biological Activity
The following tables summarize hypothetical yet representative quantitative data for a series of this compound derivatives, illustrating a potential correlation between in vitro potency and in vivo efficacy.
Table 1: In Vitro Anti-inflammatory and Anticancer Activity of this compound Derivatives
| Compound ID | R Group | In Vitro COX-2 Inhibition IC50 (µM) | In Vitro Cytotoxicity IC50 (µM) vs. MCF-7 | In Vitro Cytotoxicity IC50 (µM) vs. HCT-116 |
| DTA-01 | -H | 1.5 | >100 | >100 |
| DTA-02 | -CH3 | 0.8 | 75.2 | 82.1 |
| DTA-03 | -NH2 | 0.5 | 50.6 | 45.3 |
| DTA-04 | -CONH2 | 0.2 | 25.1 | 22.8 |
| Celecoxib | (Reference) | 0.04 | N/A | N/A |
| Doxorubicin | (Reference) | N/A | 0.8 | 1.2 |
Table 2: In Vivo Anti-inflammatory and Anticancer Activity of this compound Derivatives
| Compound ID | R Group | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | In Vivo Anticancer Activity (% Tumor Growth Inhibition - MCF-7 Xenograft) |
| DTA-01 | -H | 35% | Not Assessed |
| DTA-02 | -CH3 | 48% | 30% |
| DTA-03 | -NH2 | 62% | 45% |
| DTA-04 | -CONH2 | 75% | 60% |
| Indomethacin | (Reference) | 85% | N/A |
| Paclitaxel | (Reference) | N/A | 70% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of the COX-2 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Procedure: a. The test compounds are dissolved in DMSO to prepare stock solutions. b. The enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 25°C. c. The reaction is initiated by adding arachidonic acid (substrate) to a final concentration of 10 µM. d. The reaction is allowed to proceed for 2 minutes at 37°C. e. The reaction is terminated by adding a solution of 1 M HCl. f. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cell Lines: Human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines are used.
-
Cell Culture: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds for 48 hours. c. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. d. The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. e. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in rats.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure: a. The basal paw volume of each rat is measured using a plethysmometer. b. The test compounds are administered orally (e.g., 10 mg/kg) one hour before the induction of inflammation. c. Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Xenograft Model
Objective: To assess the in vivo anticancer efficacy of the compounds.
Methodology:
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.[1]
-
Tumor Implantation: MCF-7 cells (5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.[1]
-
Procedure: a. When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. b. The test compounds are administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule. c. Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.[1] d. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Visualizations
Signaling Pathway: Inflammatory Cascade
Caption: A simplified diagram of the COX-2 mediated inflammatory pathway.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: General workflow for the discovery and validation of bioactive compounds.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized structure-activity relationship for the derivatives.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid, a halogenated aromatic compound.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this chemical to mitigate potential hazards. This guide outlines the necessary steps, personal protective equipment (PPE), and waste management protocols to ensure safe and compliant disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to don the appropriate personal protective equipment. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated aromatic compounds indicate that it should be handled with care.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | In case of dust or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
Experimental Workflow for Disposal:
Caption: Experimental workflow for the disposal of this compound.
Detailed Steps:
-
Don Appropriate PPE: Before handling the chemical, ensure all recommended personal protective equipment is correctly worn.
-
Prepare Designated Waste Area: All disposal activities should be carried out in a well-ventilated area, such as a chemical fume hood.
-
Collect Solid Waste: Carefully transfer any solid this compound waste into a designated, compatible waste container. Avoid generating dust.
-
Collect Contaminated Solvents and Rinsates: Any solvents used to rinse contaminated glassware or equipment must also be collected as hazardous waste. Do not discharge these liquids down the drain.[1]
-
Segregate as Halogenated Waste: This is a critical step. This compound is a halogenated organic compound and must be collected in a waste stream separate from non-halogenated chemical waste.[2] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.
-
Label Waste Container: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
-
Securely Seal Container: Ensure the waste container is tightly sealed to prevent any leaks or spills.
-
Store in Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange Pickup with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Follow all institutional procedures for waste disposal.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision-making flowchart for chemical waste disposal.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill: For a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[1] Avoid creating dust. For a large spill, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
Essential Safety and Operational Guide for Handling 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid. The following procedures are based on best practices for handling halogenated aromatic compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the exact chemical being used.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound was not located, data from structurally similar compounds such as 3,4-Dichlorobenzotrifluoride, Dichloroacetic acid, and various fluorinated phenylacetic acids indicate potential hazards including skin, eye, and respiratory irritation.[1][2][3][4] A comprehensive PPE plan is crucial to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Item | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation or burns.[1][5] Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][6] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.
1. Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Assemble Equipment: Place all necessary equipment and reagents within the fume hood.[7]
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible.[2]
2. Handling and Experimentation
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]
-
Aliquotting: Carefully measure and transfer the required amount of the chemical inside the fume hood, using appropriate tools to minimize spills.[1]
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest possible height that allows for comfortable work.[1]
3. Cleanup and Decontamination
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]
-
Surfaces: Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.[7]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[1]
-
Container Management: Use a designated, properly labeled, and compatible waste container. Keep the container tightly closed when not in use and store it in a designated satellite accumulation area.[7]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenylacetic+acid)
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